molecular formula C19H20N2O3 B5240221 2-methoxy-2-methyl-1-[(2-propanoylphenyl)amino]-1,2-dihydro-3H-indol-3-one

2-methoxy-2-methyl-1-[(2-propanoylphenyl)amino]-1,2-dihydro-3H-indol-3-one

Cat. No.: B5240221
M. Wt: 324.4 g/mol
InChI Key: WZIJZEJPGXTRIN-UHFFFAOYSA-N
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Description

2-Methoxy-2-methyl-1-[(2-propanoylphenyl)amino]-1,2-dihydro-3H-indol-3-one is a synthetic indolin-3-one derivative characterized by a methoxy group at the C2 position, a methyl substituent, and a propanoylated anilino moiety at the N1 position. This compound belongs to the class of 2,2-disubstituted indolin-3-ones, which are recognized as privileged scaffolds in medicinal chemistry due to their structural similarity to natural pseudoindoxyls (e.g., austamide and strobilanthoside A) . The molecule’s stereoelectronic properties are influenced by the methoxy and propanoyl groups, which may enhance its solubility and binding affinity in biological systems. Synonyms for this compound include AC1MDBR1 and CHEMBL3444918, as documented in chemical databases .

Properties

IUPAC Name

2-methoxy-2-methyl-1-(2-propanoylanilino)indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-4-17(22)13-9-5-7-11-15(13)20-21-16-12-8-6-10-14(16)18(23)19(21,2)24-3/h5-12,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIJZEJPGXTRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1NN2C3=CC=CC=C3C(=O)C2(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-2-methyl-1-[(2-propanoylphenyl)amino]-1,2-dihydro-3H-indol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Attachment of the Propanoylphenyl Group: The propanoylphenyl group can be attached through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-2-methyl-1-[(2-propanoylphenyl)amino]-1,2-dihydro-3H-indol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

2-methoxy-2-methyl-1-[(2-propanoylphenyl)amino]-1,2-dihydro-3H-indol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-2-methyl-1-[(2-propanoylphenyl)amino]-1,2-dihydro-3H-indol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Indolin-3-one derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Physicochemical Properties Reference(s)
2-Methoxy-2-methyl-1-[(2-propanoylphenyl)amino]-1,2-dihydro-3H-indol-3-one C20H21N2O3 337.39 g/mol Methoxy, methyl, propanoylanilino No acute aquatic toxicity data; potential CNS activity
2-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one (Indigo derivative) C16H10N2O2 262.27 g/mol Bis-indole core, conjugated carbonyl Acute aquatic toxicity (LC50: 0.200 mg/L in fish)
Disodium 5,5'-(2-(1,3-dihydro-3-oxo-2H-indazol-2-ylidene)-1,2-dihydro-3H-indol-3-one)disulfonate (Indigo Carmine) C16H8N2Na2O8S2 466.36 g/mol Sulfonate groups LD50 (oral rat): 2,000 mg/kg; low acute toxicity
(2Z)-5-chloro-2-[(3,5-dichloropyridin-4-yl)imino]-1,2-dihydro-3H-indol-3-one C13H7Cl3N3O 335.57 g/mol Chlorine, dichloropyridinyl IR: C-Cl stretch (794 cm⁻¹); antimicrobial potential
4-Chloro-2-(4-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one C16H8Cl2N2O2 339.15 g/mol Dichloro-substituted Industrial dye (Janson Indigo); limited toxicity data
2-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylidene]-1,2-dihydro-3H-indol-3-one C14H13N3O 239.27 g/mol Pyrazole ring LogP: 2.05; moderate lipophilicity

Key Findings

Structural Influence on Toxicity :

  • The target compound lacks acute aquatic toxicity data, whereas its indigo analog (C16H10N2O2) shows significant toxicity (LC50: 0.200 mg/L) due to its planar, conjugated structure enhancing bioaccumulation . Indigo carmine, with sulfonate groups, exhibits lower toxicity (LD50: 2,000 mg/kg) owing to increased water solubility and reduced membrane permeability .

Pyrazole-substituted analogs (e.g., C14H13N3O) display moderate lipophilicity (logP: 2.05), suggesting improved blood-brain barrier penetration compared to the target compound .

Industrial and Pharmacological Applications: Brominated indolin-3-ones (e.g., C16H8Br2N2O2) are used in optoelectronic materials due to their fluorescence properties . In contrast, the methoxy-propanoyl substitution in the target compound may favor CNS-targeted applications, though empirical data remain sparse .

Data Gaps: Limited toxicological profiles exist for the target compound, particularly regarding skin/eye irritation and chronic exposure effects. Similarly, 4-chloro derivatives (e.g., Janson Indigo) lack comprehensive ecotoxicological assessments .

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